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molecular formula C9H9ClN2O B1625225 2-(Cyclopropylamino)-3-pyridinecarbonyl chloride CAS No. 639807-23-1

2-(Cyclopropylamino)-3-pyridinecarbonyl chloride

Cat. No. B1625225
M. Wt: 196.63 g/mol
InChI Key: FTBSSMUGIFVBDO-UHFFFAOYSA-N
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Patent
US06680383B1

Procedure details

Thionyl chloride (25 ml, 40.8 g, 0.343 mol) was charged in a thin stream to 9.00 g, 0.048 mol, of 2-(cyclopropylamino)-3-pyridine carboxylic acid from Example 2 in acetonitrile. The mixture was heated at reflux temperature for 30 minutes. The mixture was allowed to cool and the thionyl chloride was distilled off at 40° C./23 in. Hg until the pot contents became thick. Toluene (25 ml) was added and distillation of thionyl chloride and toluene at 40° C. was continued until about one-half of the liquid was distilled. The remaining solution was allowed to cool and stirred to promote crystallization. Heptane (25 ml) was added to the mixture with stirring and the mixture filtered under a nitrogen atmosphere to obtain the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH:5]1([NH:8][C:9]2[C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=[CH:11][N:10]=2)[CH2:7][CH2:6]1>C(#N)C>[CH:5]1([NH:8][C:9]2[C:14]([C:15]([Cl:3])=[O:17])=[CH:13][CH:12]=[CH:11][N:10]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)NC1=NC=CC=C1C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
DISTILLATION
Type
DISTILLATION
Details
the thionyl chloride was distilled off at 40° C./23 in
ADDITION
Type
ADDITION
Details
Toluene (25 ml) was added
DISTILLATION
Type
DISTILLATION
Details
distillation of thionyl chloride and toluene at 40° C.
DISTILLATION
Type
DISTILLATION
Details
was distilled
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
crystallization
ADDITION
Type
ADDITION
Details
Heptane (25 ml) was added to the mixture
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the mixture filtered under a nitrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=NC=CC=C1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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